

# A Historical and Pharmacological Deep Dive into Cinnamedrine in Pharmaceutical Formulations

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## Compound of Interest

Compound Name: *Cinnamedrine*

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A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical context, pharmacological action, and formulation of **cinnamedrine**, a sympathomimetic amine with a notable, albeit brief, history in over-the-counter pharmaceuticals. This document provides a detailed overview for researchers, scientists, and drug development professionals, summarizing key data, experimental protocols, and the underlying signaling pathways.

## Introduction and Historical Context

**Cinnamedrine**, chemically known as N-cinnamylephedrine, is a sympathomimetic drug with pharmacological effects similar to ephedrine.<sup>[1]</sup> Its history in pharmaceutical formulations is most prominently marked by its inclusion as an antispasmodic in the over-the-counter drug Midol during the 1980s, where it was used to treat dysmenorrhea (menstrual cramps).<sup>[1][2]</sup> A 1983 report also highlighted its potential for abuse as a psychostimulant, noting its structural and symptomatic similarities to amphetamine and other sympathomimetics.

The initial synthesis of **cinnamedrine** is attributed to Stolz and Flaecher in a 1934 patent (US 1,959,392). This early development placed it within the broader class of ephedrine analogues being investigated for their therapeutic effects.

## Historical Pharmaceutical Formulations

**Cinnamedrine**'s primary commercial application was in a specific formulation of Midol marketed in the 1980s. This formulation was a combination drug designed to alleviate multiple symptoms associated with menstruation. While precise historical records of all formulations can be difficult to ascertain, a known combination included **cinnamedrine**, aspirin, and caffeine.

Component	Class	Role in Formulation
Cinnamedrine HCl	Sympathomimetic	Antispasmodic (uterine smooth muscle relaxant)
Aspirin	NSAID	Analgesic (pain relief), Anti-inflammatory
Caffeine	Stimulant/Diuretic	Potentiates analgesia, counteracts fatigue, mild diuretic

Table 1: Components of a Historical **Cinnamedrine**-Containing Midol Formulation.

## Pharmacological Profile and Mechanism of Action

**Cinnamedrine**'s therapeutic effects stem from its activity as a sympathomimetic agent, meaning it mimics the effects of endogenous catecholamines like epinephrine and norepinephrine.<sup>[1]</sup> Structurally, it is an analogue of ephedrine, which is known to be a mixed-acting adrenergic agonist. This suggests that **cinnamedrine** likely exerts its effects through a combination of direct agonism at adrenergic receptors and indirect action by promoting the release of norepinephrine from sympathetic nerve terminals.

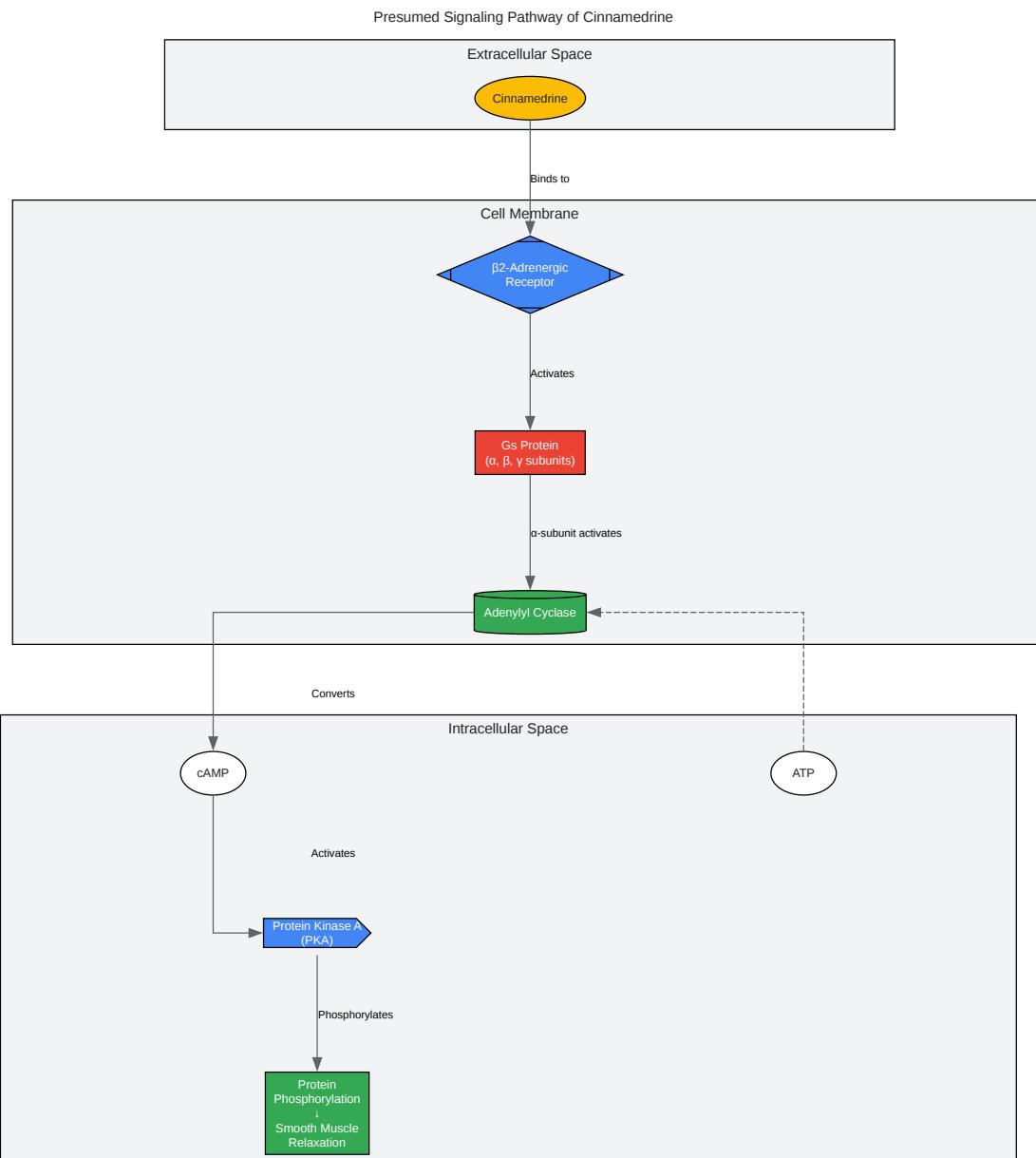
The adrenergic receptor system is a critical component of the sympathetic nervous system, mediating "fight-or-flight" responses. These G protein-coupled receptors are broadly classified into  $\alpha$  (alpha) and  $\beta$  (beta) subtypes, each with further subdivisions.

- $\alpha$ -Adrenergic Receptors: Primarily mediate smooth muscle contraction.
- $\beta$ -Adrenergic Receptors: Primarily mediate smooth muscle relaxation ( $\beta_2$ ) and cardiac stimulation ( $\beta_1$ ).

As an antispasmodic for dysmenorrhea, **cinnamedrine**'s efficacy was likely due to its interaction with  $\beta$ 2-adrenergic receptors on uterine smooth muscle, leading to relaxation and relief from cramping. Its other sympathomimetic effects would be attributed to its interaction with other adrenergic receptors.

## Signaling Pathway

The presumed signaling pathway for **cinnamedrine**'s action on a uterine smooth muscle cell would involve the  $\beta$ 2-adrenergic receptor, which is coupled to a stimulatory G protein (Gs). Activation of this pathway leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA), leading to the phosphorylation of proteins that promote muscle relaxation.



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Presumed signaling pathway of **Cinnamedrine** at the β2-adrenergic receptor.

## Experimental Protocols

## Synthesis of Cinnamedrine (Based on the principles of N-alkylation of ephedrine)

While the full text of the original 1934 patent is not readily available, a general method for the synthesis of N-cinnamylephedrine can be inferred from standard organic chemistry principles for the N-alkylation of secondary amines like ephedrine.

**Objective:** To synthesize N-cinnamylephedrine from ephedrine and a cinnamyl halide.

### Materials:

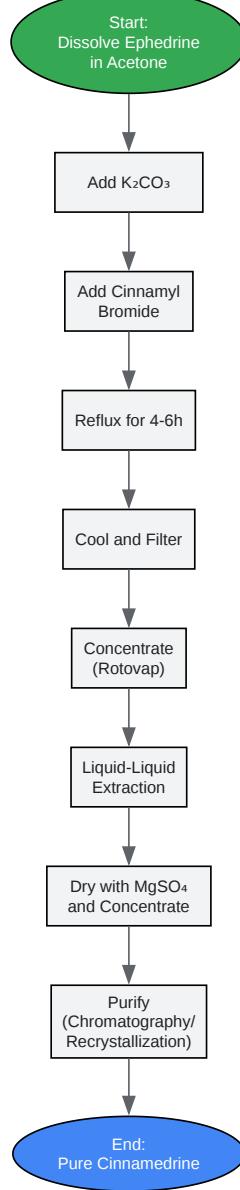
- (-)-Ephedrine
- Cinnamyl bromide (or chloride)
- Anhydrous potassium carbonate (or other suitable non-nucleophilic base)
- Anhydrous acetone (or other suitable polar aprotic solvent)
- Diethyl ether
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Rotary evaporator
- Standard laboratory glassware for reflux and extraction

### Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (-)-ephedrine (1.0 eq) in anhydrous acetone.
- **Addition of Base:** Add anhydrous potassium carbonate (approx. 1.5-2.0 eq) to the solution. This will act as a base to deprotonate the secondary amine of ephedrine.
- **Addition of Alkylating Agent:** Add cinnamyl bromide (1.1 eq) to the stirring suspension.

- **Reflux:** Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
- **Solvent Removal:** Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
- **Extraction:** Dissolve the resulting residue in diethyl ether and wash with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a water wash.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- **Purification:** The crude N-cinnamylephedrine can be further purified by column chromatography or recrystallization to yield the final product.

## General Workflow for Cinnamedrine Synthesis

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General workflow for the laboratory synthesis of **Cinnamedrine**.

## Decline in Use and Regulatory Status

The use of **cinnamedrine** in over-the-counter formulations declined and was eventually discontinued. This was part of a broader trend in the pharmaceutical industry to reformulate products due to a variety of factors, including the availability of newer active ingredients, evolving safety and efficacy standards, and concerns over potential misuse. The sympathomimetic properties of **cinnamedrine**, which gave it a potential for stimulant-like abuse, likely contributed to its removal from easily accessible formulations.<sup>[1]</sup> Modern formulations of Midol utilize other active ingredients such as acetaminophen, ibuprofen, naproxen sodium, caffeine, and pyrilamine maleate to address menstrual symptoms.<sup>[1]</sup>

## Conclusion

**Cinnamedrine** represents an interesting chapter in the history of pharmaceutical formulations for common ailments. Its role as a sympathomimetic antispasmodic in a popular over-the-counter product highlights the therapeutic strategies of its time. While it has been superseded by other compounds, its history provides valuable context for understanding the evolution of drug development, particularly in the management of pain and smooth muscle spasms. Further research into historical archives and pharmacological studies would be necessary to fully elucidate its quantitative receptor binding profile and detailed formulation history.

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## References

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